2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of 2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide comprises a benzenesulfonamide core substituted with an amino group at the 2-position, a methyl group at the 6-position, and a (2-chlorophenyl)methyl moiety attached to the sulfonamide nitrogen. The SMILES notation (CC₁=C(C(=CC=C₁)N)S(=O)(=O)NCC₂=CC=CC=C₂Cl) highlights the connectivity: the sulfonamide group (-SO₂NH-) bridges the 6-methyl-2-aminophenyl ring and the 2-chlorobenzyl group.
Key stereochemical features include:
- Torsional angles : The C-S-N-C linkage adopts a torsion angle of approximately -61.7°, as observed in analogous N-(aryl)sulfonamides. This conformation minimizes steric clashes between the sulfonamide oxygen atoms and the ortho-chloro substituent on the benzyl group.
- Hydrogen-bonding motifs : The amino group (-NH₂) at the 2-position and the sulfonamide NH group act as hydrogen bond donors, while the sulfonyl oxygens serve as acceptors. This arrangement is consistent with the hydrogen-bonding patterns of sulfonamides in solid-state structures.
A comparative analysis of molecular descriptors reveals distinct differences from related compounds. For instance, the molecular weight (310.8 g/mol) and polar surface area (94.56 Ų) exceed those of simpler derivatives like 2-amino-4-chlorobenzenesulfonamide (C₆H₇ClN₂O₂S, 206.65 g/mol), primarily due to the bulky 2-chlorobenzyl substituent.
Properties
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-10-5-4-8-13(16)14(10)20(18,19)17-9-11-6-2-3-7-12(11)15/h2-8,17H,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIDFXQVTRWDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)S(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155119-72-4 | |
| Record name | 2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide typically involves the reaction of 2-chlorobenzylamine with 6-methylbenzene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Research indicates that derivatives like 2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide may inhibit bacterial growth by interfering with folate synthesis pathways .
- Anti-inflammatory Effects : Studies suggest that this compound could modulate inflammatory responses, making it a candidate for treating conditions like arthritis.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. For instance, it can potentially inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's .
Cancer Research
Recent studies have explored the anticancer potential of sulfonamide derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with certain derivatives demonstrating cytotoxic activity against various human cancer cell lines, including those from breast and colon cancers . The mechanism often involves the disruption of metabolic pathways essential for cancer cell survival.
Chemical Biology
In chemical biology, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications, leading to derivatives that may possess enhanced biological activities or novel properties .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several sulfonamide derivatives against common bacterial strains. The results indicated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent .
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that derivatives of this compound could induce apoptosis in HeLa and MCF-7 cancer cell lines. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential, suggesting a pathway for future anticancer drug development .
Mechanism of Action
The mechanism of action of 2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-chlorobenzonitrile
- N-(2-amino-4-chlorophenyl)anthranilic acid
- 2-amino-5-bromothiazole
Uniqueness
2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and chlorophenyl groups allows for a wide range of chemical modifications and potential therapeutic applications.
Biological Activity
2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity primarily due to its antibacterial properties. This article explores its mechanisms of action, applications in medicinal chemistry, and specific case studies that highlight its efficacy against various pathogens.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃ClN₂O₂S, with a molecular weight of approximately 310.8 g/mol. The compound features a sulfonamide functional group, which is critical for its biological activity. This group enables the compound to mimic natural substrates and interact with bacterial enzymes, leading to its antimicrobial effects.
The primary mechanism through which this sulfonamide exerts its antibacterial effects is by inhibiting the enzyme dihydropteroate synthetase . This enzyme is essential for the synthesis of folic acid in bacteria, which is crucial for nucleic acid synthesis and overall bacterial growth. By blocking this pathway, the compound effectively halts bacterial proliferation, making it a potent bacteriostatic agent .
Antibacterial Efficacy
Studies have demonstrated that this compound exhibits significant activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Escherichia coli | 31 ± 0.12 | 7.81 |
| Staphylococcus aureus | 28 ± 0.10 | 15.63 |
| Klebsiella pneumoniae | 30 ± 0.12 | 7.81 |
| Bacillus subtilis | No significant activity | N/A |
These results suggest that while the compound is particularly effective against certain gram-negative bacteria, it shows limited activity against gram-positive strains like Bacillus subtilis .
Case Studies
- In Vitro Studies : A study conducted on various sulfonamide derivatives, including the compound , revealed that it effectively inhibited bacterial growth across multiple strains, with varying degrees of effectiveness depending on the specific bacterial target .
- Clinical Relevance : In clinical settings, sulfonamides have been utilized for treating infections caused by susceptible bacteria. The unique substitution pattern of the chlorophenyl moiety in this compound may enhance its pharmacological profile compared to other sulfonamides, potentially leading to fewer side effects and improved patient outcomes.
Applications in Medicinal Chemistry
Beyond its antibacterial properties, this compound has been investigated for other therapeutic applications:
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
- Enzyme Inhibition : The compound has been studied as an enzyme inhibitor in various biological pathways, showcasing versatility beyond mere antibacterial activity.
Q & A
Q. How can researchers optimize the synthesis of 2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide?
- Methodological Answer : Synthesis optimization involves:
- Condensation Reactions : Use sodium ethoxide/methoxide to facilitate reactions between sulfonyl chloride intermediates and amines, as demonstrated in analogous sulfonamide syntheses (e.g., condensation with N-[(2-chlorophenyl)methyl]urea under basic conditions) .
- Purification : Reprecipitation via acidification (e.g., glacial acetic acid) and recrystallization from ethanol to achieve high purity, as described for structurally related sulfonamides .
- Parameter Control : Monitor reaction temperature (reflux conditions) and stoichiometric ratios (e.g., 1:2 molar ratio of sulfonamide to chloroacetyl chloride) to minimize side products .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR/NMR : Confirm functional groups (e.g., sulfonamide NH, aromatic C-H) and structural integrity. For example, NH stretching vibrations near 3300 cm⁻¹ and aromatic protons in the 6.5–8.0 ppm range in ¹H NMR .
- X-ray Crystallography : Grow single crystals via slow evaporation of ethanolic solutions. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and hydrogen-bonding networks. ORTEP-3 can visualize molecular geometry and intermolecular interactions .
Q. How can researchers assess the biological activity of this sulfonamide?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (e.g., MIC determination against Gram-positive/negative bacteria). For anticancer potential, employ MTT assays on cancer cell lines, referencing protocols for structurally similar sulfonamides .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl or chloro groups) to evaluate their impact on bioactivity, guided by SAR studies on related compounds .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity or binding affinity of this sulfonamide?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. Optimize geometry using Gaussian or ORCA software .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., carbonic anhydrase isoforms). Validate docking poses with MD simulations .
Q. How can researchers resolve contradictions in reported crystallographic data for sulfonamide derivatives?
- Methodological Answer :
- Polymorphism Analysis : Compare hydrogen-bonding patterns (e.g., N–H⋯O vs. N–H⋯Cl) across different crystal forms. Use SHELXD for phase determination and Mercury CSD to analyze packing motifs .
- Data Validation : Cross-reference torsion angles (e.g., C–S–N–C torsion ≈ -67°) and dihedral angles (e.g., 78.9° between aromatic and sulfonamide planes) with established sulfonamide structures .
Q. What strategies address low yields or impurities in sulfonamide synthesis?
- Methodological Answer :
- Reaction Optimization : Adjust solvent polarity (e.g., switch from ethanol to DMF for better solubility) and employ scavengers (e.g., molecular sieves) to trap byproducts like HCl .
- Chromatographic Purification : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
